3-(3-Methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

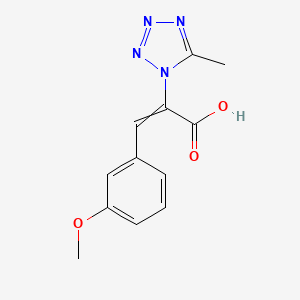

3-(3-Methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid is a synthetic organic compound that features a methoxyphenyl group, a methyltetrazolyl group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid typically involves the following steps:

Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxybenzaldehyde, undergoes a series of reactions including nitration, reduction, and diazotization to form the 3-methoxyphenyl intermediate.

Tetrazole Formation: The intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.

Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the tetrazole ring under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carboxyl group.

Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a single bond.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., Br2, Cl2) and alkyl halides (e.g., CH3I).

Major Products Formed

Oxidation: Formation of 3-(3-hydroxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid.

Reduction: Formation of 3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)propanoic acid.

Substitution: Formation of 3-(3-halophenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme interactions.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and methoxyphenyl group may play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 3-(3-Hydroxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid

- 3-(3-Methoxyphenyl)-2-(5-phenyltetrazol-1-yl)prop-2-enoic acid

- 3-(3-Methoxyphenyl)-2-(5-methyltetrazol-1-yl)propanoic acid

Uniqueness

3-(3-Methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid is unique due to the presence of both the methoxyphenyl and methyltetrazolyl groups, which confer specific chemical and biological properties

Biological Activity

3-(3-Methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the known biological activities associated with this compound, supported by relevant data and research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a methoxy group and a tetrazole moiety, which are significant for its biological properties.

1. Antimicrobial Activity

Research indicates that compounds with a tetrazole ring exhibit notable antimicrobial properties. A study demonstrated that derivatives of tetrazoles showed significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans . The presence of the 5-methyltetrazole group in this compound may contribute to its efficacy against microbial strains.

2. Insecticidal Activity

The compound's potential as an insecticide has been explored, particularly against mosquito larvae. Similar structures have shown larvicidal activity against Aedes aegypti, the primary vector for several arboviruses . While specific data on this compound's activity is limited, it is hypothesized that the methoxyphenyl and tetrazole groups enhance its insecticidal properties.

3. Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In related studies, certain derivatives of similar structures were tested for cytotoxic effects on human cells. For instance, one study found that certain benzodioxole acids exhibited no cytotoxicity at concentrations up to 5200 μM . This suggests that this compound may also possess a favorable safety profile.

The mechanism of action for compounds like this compound likely involves interactions with specific biological targets. The methoxy group can enhance lipophilicity, aiding in membrane permeability and influencing bioactivity. Moreover, the tetrazole moiety may interact with various enzymes or receptors, contributing to its antimicrobial and insecticidal effects .

Data Table: Biological Activities Summary

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Significant activity against S. aureus | |

| Insecticidal | Potential larvicidal activity | |

| Cytotoxicity | No significant cytotoxic effects observed |

Case Studies

Several case studies have highlighted the importance of exploring novel compounds for biological applications:

- Insecticide Development : Research focused on synthesizing derivatives from natural products led to identifying compounds with effective larvicidal properties against Aedes aegypti. These studies emphasized the necessity of discovering new active compounds due to resistance issues with existing insecticides .

- Antimicrobial Research : Studies on tetrazole derivatives indicated promising results in combating bacterial infections, suggesting that further exploration of related compounds could yield effective therapeutic agents .

Properties

IUPAC Name |

3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-8-13-14-15-16(8)11(12(17)18)7-9-4-3-5-10(6-9)19-2/h3-7H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAJRTJVJZERNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C(=CC2=CC(=CC=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.